molecular formula C11H17NO2 B14532195 Ethyl 3-(3,4-dimethyl-1H-pyrrol-2-yl)propanoate CAS No. 62371-11-3

Ethyl 3-(3,4-dimethyl-1H-pyrrol-2-yl)propanoate

Cat. No.: B14532195
CAS No.: 62371-11-3
M. Wt: 195.26 g/mol
InChI Key: PCEBKXNMPAZGHO-UHFFFAOYSA-N
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Description

Ethyl 3-(3,4-dimethyl-1H-pyrrol-2-yl)propanoate is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This particular compound is characterized by the presence of ethyl and propanoate groups attached to the pyrrole ring, along with two methyl groups at positions 3 and 4 of the pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3,4-dimethyl-1H-pyrrol-2-yl)propanoate can be achieved through various methods. One common approach involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction between a 1,4-dicarbonyl compound and an amine. In this case, the starting materials could be 2,5-dimethoxytetrahydrofuran and an appropriate amine under mild reaction conditions with a catalytic amount of iron (III) chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,4-dimethyl-1H-pyrrol-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and sulfonyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole oxides, while reduction can produce reduced pyrrole derivatives.

Scientific Research Applications

Ethyl 3-(3,4-dimethyl-1H-pyrrol-2-yl)propanoate has various applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(3,4-dimethyl-1H-pyrrol-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(3,4-dimethyl-1H-pyrrol-2-yl)propanoate is unique due to the presence of the ethyl and propanoate groups, which confer distinct chemical and physical properties. These structural features make it valuable for specific applications in research and industry.

Properties

CAS No.

62371-11-3

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

ethyl 3-(3,4-dimethyl-1H-pyrrol-2-yl)propanoate

InChI

InChI=1S/C11H17NO2/c1-4-14-11(13)6-5-10-9(3)8(2)7-12-10/h7,12H,4-6H2,1-3H3

InChI Key

PCEBKXNMPAZGHO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C(=CN1)C)C

Origin of Product

United States

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